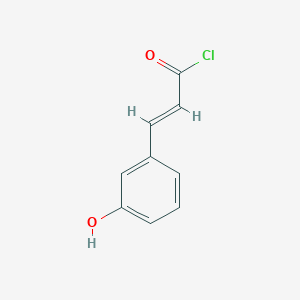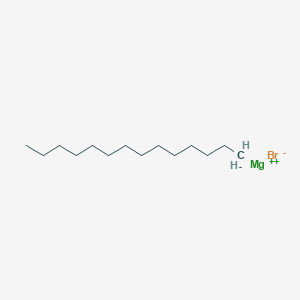
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a cyanomethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with a base like potassium carbonate or sodium ethoxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted benzimidazole derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxobenzimidazole-1-carboxylate: Lacks the cyanomethyl group, resulting in different chemical reactivity and biological activity.
Methyl 3-(cyanomethyl)-2-oxobenzimidazole-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-(aminomethyl)-2-oxobenzimidazole-1-carboxylate: The cyano group is replaced with an amino group, leading to different chemical and biological properties
Uniqueness
ethyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its combination of a benzimidazole core with a cyanomethyl group and an ethyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 3-(cyanomethyl)-2-oxobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)15-10-6-4-3-5-9(10)14(8-7-13)11(15)16/h3-6H,2,8H2,1H3 |
InChI Key |
OXEJYDKHJKWROM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1640628.png)
![2-(1a,6-Dihydro-1h-cyclopropa[a]inden-6a-yl)-4,5-dihydro-1h-imidazole](/img/structure/B1640630.png)









![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)
